molecular formula C8H12BrNOS B1527288 [(3-Bromothiophen-2-yl)methyl](2-methoxyethyl)amine CAS No. 1251216-05-3

[(3-Bromothiophen-2-yl)methyl](2-methoxyethyl)amine

Cat. No. B1527288
CAS RN: 1251216-05-3
M. Wt: 250.16 g/mol
InChI Key: QIKIXXJYNGUJGA-UHFFFAOYSA-N
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Description

“(3-Bromothiophen-2-yl)methylamine” is an organic compound with the CAS Number: 1251216-05-3 . It has a molecular weight of 250.16 . The IUPAC name for this compound is N-[(3-bromo-2-thienyl)methyl]-2-methoxyethanamine . It appears as a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “(3-Bromothiophen-2-yl)methylamine” is 1S/C8H12BrNOS/c1-11-4-3-10-6-8-7(9)2-5-12-8/h2,5,10H,3-4,6H2,1H3 . The InChI key is QIKIXXJYNGUJGA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(3-Bromothiophen-2-yl)methylamine” is a liquid at room temperature . The storage temperature for this compound is at room temperature .

Scientific Research Applications

Synthesis and Catalysis

  • The development of palladium-catalyzed imine hydrolysis processes has been explored, demonstrating the effectiveness of certain bromothiophene derivatives in coupling reactions. This has implications for the synthesis of complex organic molecules and provides insight into mechanistic aspects of transition metal-catalyzed reactions (Gulraiz Ahmad et al., 2019).
  • Research on N-functionalized dithieno[3,2-b:2',3'-d]pyrroles has utilized bromothiophene compounds in the synthesis of new conjugated polymeric systems. This showcases the role of these molecules in creating materials with potential applications in electronics and photonics (K. Ogawa & S. Rasmussen, 2003).
  • A study on the development of a photolabile amine protecting group suitable for multistep flow synthesis highlights the versatility of methoxyethyl derivatives in synthesizing complex amines, which are crucial for pharmaceuticals and fine chemicals (Han Yueh et al., 2015).

Analytical and Synthetic Applications

  • The synthesis of enynes via tetraphosphine–palladium-catalyzed reaction of vinyl bromides with terminal alkynes demonstrates the utility of bromothiophene derivatives in creating compounds with applications in materials science and organic synthesis (M. Feuerstein et al., 2006).
  • N-Methylation of amines with methanol in a hydrogen-free system on a combined Al2O3–mordenite catalyst explores the catalytic potential of related compounds in the green synthesis of N-methyl amines, which are significant in various chemical industries (Jiahui Su et al., 2016).

Material Science and Polymer Chemistry

  • Organo-photocatalysts for photoinduced electron transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization studies demonstrate how methoxy derivatives can act as catalysts in controlled polymerization processes, leading to the creation of polymers with precise structures for advanced material applications (Jiangtao Xu et al., 2015).

These studies showcase the broad utility of compounds similar to "(3-Bromothiophen-2-yl)methylamine" in various scientific research applications, particularly in organic synthesis, catalysis, and the development of new materials. The results underline the importance of such compounds in advancing knowledge and technology across multiple domains of chemistry.

Safety and Hazards

The specific safety data for “(3-Bromothiophen-2-yl)methylamine” is currently unavailable online . It is recommended to request an SDS or contact customer service for more assistance .

properties

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNOS/c1-11-4-3-10-6-8-7(9)2-5-12-8/h2,5,10H,3-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKIXXJYNGUJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=C(C=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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